(4S)-4-N-Fmoc-amino-1-Boc-L-proline
Overview
Description
(4S)-4-N-Fmoc-amino-1-Boc-L-proline, or Fmoc-Pro-OH, is an amino acid derivative with a wide range of applications in the scientific and medical fields. It is an important building block in peptide synthesis, as it is a key component of the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy for peptide synthesis. Fmoc-Pro-OH has also been used in many other areas of research, including enzyme-catalyzed reactions, medicinal chemistry, and protein engineering.
Scientific Research Applications
Proline Amino Acids for Sensitive Application in 19F NMR :
- (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, were used in α-helical and polyproline helix peptides.
- These amino acids exhibited distinct conformational preferences, with (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline promoting polyproline helix.
- The peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their application in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of Boc and Fmoc Protected Fluoroproline :
- Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline were synthesized from trans-4-hydroxy-L-proline methyl ester, useful in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).
Fluorinated Peptides as Potential Inhibitors of HIV Protease :
- N-Fmoc-4-fluoro-L-proline methyl ester was synthesized for solid and solution phase peptide synthesis.
- The study involved the preparation of fluoropeptides, including the hexapeptide Boc-AlaAla-Phe-Pro(F)-Val-Val-OMe, but they did not display anti-protease or anti-HIV activity (Tran et al., 1997).
Synthesis of N-Fmoc-α-amino acids with DNA nucleobases :
- This research involved the synthesis of N-Fmoc α-amino acids carrying a nucleobase in the side chain, starting from l-glutamic acid, which was used for solid phase peptide synthesis (Ciapetti, Soccolini, & Taddei, 1997).
Application in Solid-Phase Peptide Synthesis (SPPS) :
- Fmoc and Boc groups are used to protect the α-amino function in SPPS, and the study demonstrated the use of Mmsb linker for combining these two groups in peptide synthesis (Nandhini, Albericio, & de la Torre, 2022).
Protected aminooxyprolines for Library Synthesis :
- Aminooxy-containing proline analogues bearing Fmoc/Boc protection were synthesized and used in peptides using Fmoc protocols.
- This facilitated post solid-phase diversification strategies through reaction with aldehyde libraries (Liu, Stephen, Fisher, & Burke, 2008).
properties
IUPAC Name |
(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-BTYIYWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373257 | |
Record name | (4S)-4-N-Fmoc-amino-1-Boc-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-N-Fmoc-amino-1-Boc-L-proline | |
CAS RN |
174148-03-9 | |
Record name | (4S)-4-N-Fmoc-amino-1-Boc-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-Pyrrolidine-2-carboxylic acid, N1-BOC 4-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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